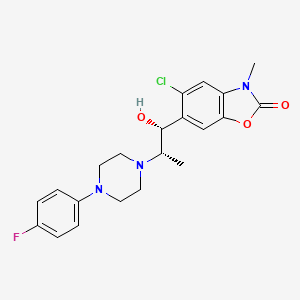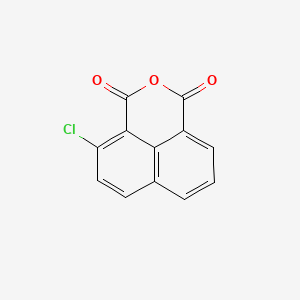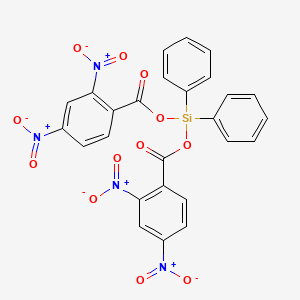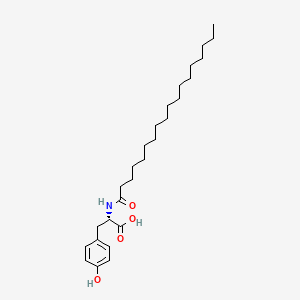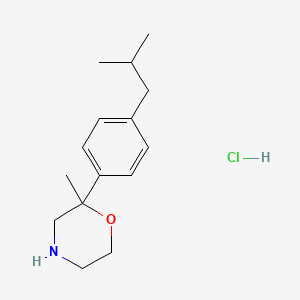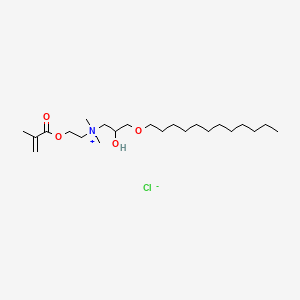
(3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyloxy chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil phases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps:
Alkylation: The reaction begins with the alkylation of dimethylamine with 3-chloro-2-hydroxypropyl dodecyl ether to form the intermediate compound.
Quaternization: The intermediate is then quaternized with 2-(2-methyl-1-oxoallyl)oxyethyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The quaternary ammonium group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often involved.
Major Products:
Oxidation: Products include oxidized derivatives of the hydroxypropyl group.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology:
- Employed in cell culture studies to investigate membrane interactions due to its amphiphilic nature.
Medicine:
- Potential applications in drug delivery systems, leveraging its ability to interact with both hydrophilic and hydrophobic environments.
Industry:
- Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of (3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with lipid bilayers and proteins. The long hydrophobic chain inserts into lipid membranes, disrupting their structure, while the quaternary ammonium group interacts with negatively charged components, leading to changes in membrane permeability and function.
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a similar structure but a different alkyl chain length.
Benzalkonium chloride: A widely used disinfectant with a similar quaternary ammonium group but different alkyl substituents.
Uniqueness:
- The unique combination of a long dodecyloxy chain and a quaternary ammonium group in (3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride provides distinct amphiphilic properties, making it particularly effective in applications requiring interaction with both hydrophilic and hydrophobic phases.
Eigenschaften
CAS-Nummer |
93942-69-9 |
|---|---|
Molekularformel |
C23H46ClNO4 |
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
(3-dodecoxy-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C23H46NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-17-27-20-22(25)19-24(4,5)16-18-28-23(26)21(2)3;/h22,25H,2,6-20H2,1,3-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XOMIGPCQFPTNGG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOCC(C[N+](C)(C)CCOC(=O)C(=C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
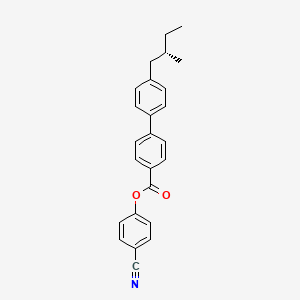
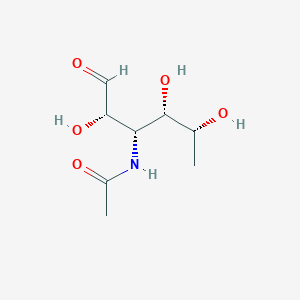
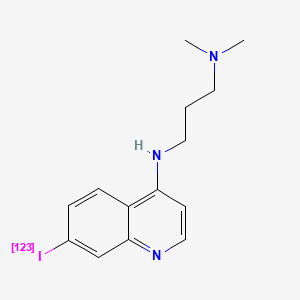
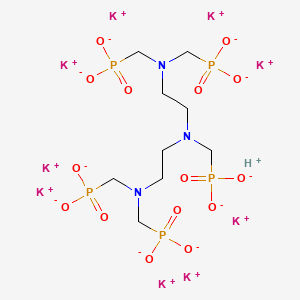
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

